Cas no 830-54-6 (8-Methoxy-3-methyl-1H-isochromen-1-one)

8-Methoxy-3-methyl-1H-isochromen-1-one 化学的及び物理的性質
名前と識別子
-
- 8-Methoxy-3-methyl-1H-isochromen-1-one
- 8-methoxy-3-methylisochromen-1-one
- 830-54-6
- 8-methoxy-3-methylisocoumarin
- DTXSID40484901
-
- インチ: InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(13-2)10(8)11(12)14-7/h3-6H,1-2H3
- InChIKey: FVUUBMHYXQNJEA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C(=CC=C2)OC)C(=O)O1
計算された属性
- せいみつぶんしりょう: 190.062994177g/mol
- どういたいしつりょう: 190.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
8-Methoxy-3-methyl-1H-isochromen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449042036-1g |
8-Methoxy-3-methyl-1H-isochromen-1-one |
830-54-6 | 95% | 1g |
$464.20 | 2023-09-01 | |
Chemenu | CM162255-1g |
8-methoxy-3-methyl-1H-isochromen-1-one |
830-54-6 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743280-1g |
8-Methoxy-3-methyl-1h-isochromen-1-one |
830-54-6 | 98% | 1g |
¥3767.00 | 2024-07-28 | |
Chemenu | CM162255-1g |
8-methoxy-3-methyl-1H-isochromen-1-one |
830-54-6 | 95% | 1g |
$489 | 2021-06-17 | |
Crysdot LLC | CD11050077-1g |
8-Methoxy-3-methyl-1H-isochromen-1-one |
830-54-6 | 95+% | 1g |
$518 | 2024-07-18 |
8-Methoxy-3-methyl-1H-isochromen-1-one 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
8-Methoxy-3-methyl-1H-isochromen-1-oneに関する追加情報
Recent Advances in the Study of 8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6)
8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6) is a biologically active compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the isochromenone family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and therapeutic potential, making it a promising candidate for drug development.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic optimization of 8-Methoxy-3-methyl-1H-isochromen-1-one to enhance its bioactivity. The study employed a combination of computational modeling and organic synthesis techniques to identify key structural modifications that could improve its binding affinity to target proteins. The results demonstrated that subtle changes in the methoxy and methyl substituents significantly influenced the compound's interaction with enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug design.
Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antimicrobial properties of 8-Methoxy-3-methyl-1H-isochromen-1-one. The research team conducted in vitro assays against a panel of pathogenic bacteria and fungi, revealing potent inhibitory effects against several drug-resistant strains. Molecular docking simulations further indicated that the compound disrupts bacterial cell wall synthesis by targeting key enzymes, such as penicillin-binding proteins. These findings highlight its potential as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.
In addition to its pharmacological applications, 8-Methoxy-3-methyl-1H-isochromen-1-one has also been investigated for its role in chemical synthesis. A recent article in Organic Letters detailed a novel catalytic method for the efficient synthesis of this compound using palladium-catalyzed cyclization. This approach not only improved the yield and purity of the product but also reduced the environmental impact of the synthesis process, aligning with the principles of green chemistry. The study's authors emphasized the scalability of this method, which could facilitate large-scale production for industrial applications.
Despite these promising advancements, challenges remain in the clinical translation of 8-Methoxy-3-methyl-1H-isochromen-1-one. Pharmacokinetic studies, as reported in a recent issue of Drug Metabolism and Disposition, revealed that the compound exhibits moderate bioavailability and rapid metabolism in vivo. Researchers are now exploring prodrug strategies and formulation optimizations to address these limitations. For instance, encapsulation in lipid-based nanoparticles has shown potential in enhancing its stability and targeted delivery, as demonstrated in a preclinical study published in the International Journal of Pharmaceutics.
In conclusion, 8-Methoxy-3-methyl-1H-isochromen-1-one (CAS: 830-54-6) represents a versatile compound with significant potential in both pharmaceutical and chemical research. Recent studies have shed light on its diverse bioactivities, optimized synthesis, and therapeutic applications. However, further research is needed to overcome pharmacokinetic challenges and fully realize its clinical potential. As the scientific community continues to explore this compound, it is poised to make meaningful contributions to drug discovery and development in the coming years.
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